molecular formula C19H24ClN3O2S B2512775 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-26-9

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2512775
CAS No.: 1049549-26-9
M. Wt: 393.93
InChI Key: DAYFQZPIBOFKPP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic chemical reagent designed for research use in medicinal chemistry and drug discovery. This compound features a benzenesulfonamide scaffold linked to a phenylpiperazine moiety through a propyl chain. The integration of the phenylpiperazine group is of significant research interest, as this structural feature is found in molecules active against various human cancer cell lines, including cervical (HeLa), pancreatic (MIAPACA), breast (MDA-MB-231), and neuroblastoma (IMR32) cells . Furthermore, structurally related benzenesulfonamide compounds incorporating nitrogen-based heterocycles like piperidine are recognized for their investigation as potential FLT3 receptor antagonists, a target in studies for cancer and autoimmune diseases . The molecular architecture of this reagent, combining a sulfonamide group with a phenylpiperazine system, makes it a valuable intermediate for researchers exploring the synthesis of novel compounds for antiproliferative and receptor antagonist activity. It is supplied for in-vitro research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFQZPIBOFKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative.

Scientific Research Applications

Pharmacology

The compound has been extensively studied for its role as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, enhancing cognitive functions such as learning and memory .

Medicinal Chemistry

Its structural features allow researchers to explore new drug candidates that target cholinergic pathways. The compound's sulfonamide group provides unique binding properties that are beneficial in drug design and development .

Biological Studies

In biological research, 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is used to study receptor binding and enzyme inhibition. Its interactions with neurotransmitter systems have made it a valuable tool in understanding various biological processes.

Industrial Applications

The versatility of this compound also extends to industrial applications where it can be utilized in the development of various chemical products due to its unique chemical structure and biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide:

  • Neurodegenerative Disease Treatment : Research indicates that compounds similar to this one show promise in treating Alzheimer's disease by enhancing cognitive functions through AChE inhibition.
  • Antimicrobial Activity : Related compounds have demonstrated moderate antibacterial and antifungal activities against standard pathogens, suggesting potential applications in antimicrobial therapies .
  • In Silico Studies : Computational studies have been performed to analyze the binding affinities of this compound with various targets, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine analog () lacks the aromatic 4-phenyl group, reducing π-π stacking interactions critical for binding to hydrophobic pockets in targets like dopamine receptors.
  • The tert-butyl derivative () exhibits significantly higher molecular weight (536.75 vs. 302.82), which may impact blood-brain barrier permeability.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The 4-phenylpiperazine group introduces basicity (pKa ~8–9), improving water solubility at physiological pH compared to pyrrolidine derivatives .

Analytical Data Comparison

Compound Feature Target Compound () tert-Butyl Analog ()
Elemental Analysis (C/H/N) Not provided Calcd: C 58.18%, H 7.51%, N 10.44%; Found: C 58.35%, H 7.46%, N 10.47%
Mass Spectrometry Not provided [M+H]⁺ = 537.2

Biological Activity

2-Chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is C19H24ClN3O2S, with a molecular weight of approximately 393.93 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a suitable base. The process can be summarized as follows:

  • Reagents : 2-chlorobenzenesulfonyl chloride, 4-phenylpiperazine, base (e.g., triethylamine).
  • Reaction Conditions : The reaction is generally carried out in an organic solvent like dichloromethane at room temperature.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that the compound exhibits moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

Microorganism Activity (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Interaction with Dopamine Receptors

The compound has also been studied for its interaction with dopamine receptors, particularly D2 and D3 receptors. It acts as an agonist with a preference for the D3 receptor, which is significant for conditions such as Parkinson's disease.

  • Mechanism of Action : Activation of D2 and D3 receptors influences dopaminergic pathways involved in motor control and cognition.

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can be attributed to its structural components:

  • Chloro Group : Enhances lipophilicity and may improve receptor binding.
  • Piperazine Moiety : Known to interact favorably with neurotransmitter receptors.
  • Sulfonamide Group : Contributes to antibacterial properties.

Case Studies

Several studies have highlighted the efficacy of similar compounds in various biological assays:

  • Antimicrobial Studies : A study conducted on related piperazine derivatives showed promising antibacterial activity against Mycobacterium kansasii, suggesting that modifications to the piperazine structure could enhance activity against resistant strains .
  • Cytotoxicity Assessments : In vitro studies demonstrated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential alkylation and sulfonamide coupling. For example:

  • Step 1 : React 4-phenylpiperazine with 1-chloro-3-bromopropane under reflux in a polar aprotic solvent (e.g., DMF) to form the propyl-piperazine intermediate.
  • Step 2 : Couple the intermediate with 2-chlorobenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–5°C.
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%). Monitor by TLC and confirm via HPLC-UV (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperazine N–CH₂– (δ 2.4–3.1 ppm), propyl chain (–CH₂–, δ 1.6–2.2 ppm).
  • ¹³C NMR : Sulfonamide S=O (δ ~115 ppm), piperazine carbons (δ 45–55 ppm).
  • MS : ESI+ shows [M+H]⁺ at m/z 434.9 (C₁₉H₂₂ClN₃O₂S).
  • IR : S=O stretching (1350–1150 cm⁻¹), C–Cl (750 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration assay. Compare IC₅₀ values with acetazolamide as a reference.
  • Anticancer Activity : Conduct MTT assays on adherent cell lines (e.g., HeLa, MCF-7) at 10–100 µM for 48 hours. Include apoptosis markers (Annexin V/PI) via flow cytometry.
  • Antibacterial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Mitigate by:

  • Standardized Protocols : Use identical cell lines (ATCC-validated), serum-free media, and controlled O₂ levels (e.g., 5% CO₂ for cancer assays).
  • Structural Verification : Confirm batch purity via LC-MS and exclude degradation products.
  • Meta-Analysis : Compare data across studies using tools like RevMan for IC₅₀ heterogeneity testing .

Q. What strategies enhance selectivity for specific biological targets (e.g., CA-IX over CA-II)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with CA-IX (PDB: 3IAI). Focus on the sulfonamide moiety’s coordination with Zn²⁺ in the active site.
  • SAR Studies : Synthesize analogs with substituents at the 2-chlorophenyl group (e.g., –CF₃, –OCH₃) to evaluate steric/electronic effects.
  • Mutagenesis Assays : Test against CA-II mutants (e.g., Thr200Ala) to identify binding specificity .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer :

  • Hepatic Microsomes : Incubate with human liver microsomes (HLM) + NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ and Clint (intrinsic clearance).
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
  • hERG Binding : Patch-clamp assays on HEK293 cells expressing hERG channels to assess cardiotoxicity risk .

Data Contradiction Analysis

Q. Why do IC₅₀ values for carbonic anhydrase inhibition vary between studies, and how can this be addressed?

  • Methodological Answer : Variability may stem from:

  • Enzyme Source : Recombinant vs. tissue-extracted isoforms (e.g., CA-IX from E. coli vs. mammalian cells).
  • Buffer Conditions : pH differences (e.g., pH 6.5 for tumor-associated CA-IX vs. pH 7.4 for CA-II).
  • Resolution : Use uniform recombinant enzymes (e.g., Sigma-Aldrich) and validate via Western blot. Report exact buffer compositions (e.g., 25 mM Tris-SO₄, pH 6.5) .

Comparative Structural Analysis

Q. How does the 4-phenylpiperazine moiety influence activity compared to analogs with pyrrolidinone or thiazole groups?

  • Methodological Answer :

  • Piperazine vs. Pyrrolidinone : Piperazine’s basic N enhances solubility and membrane permeability (logP reduced by ~0.5). Replace with pyrrolidinone (e.g., ’s analog) to study rigidity effects on CA binding.
  • Thiazole Incorporation : Thiazole-containing analogs () show improved anticancer activity (e.g., 2x lower IC₅₀ in MCF-7) but higher metabolic clearance. Compare via parallel artificial membrane permeability assays (PAMPA) .

Analytical Challenges

Q. What advanced techniques address solubility limitations in in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare liposomal suspensions (e.g., DSPC/cholesterol) via thin-film hydration. Characterize by DLS (size <200 nm) and test stability in PBS.
  • LC-MS Quantification : Employ a C18 column with 0.1% formic acid in acetonitrile/water to detect degradation .

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